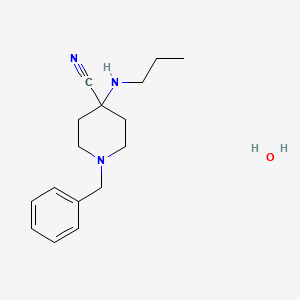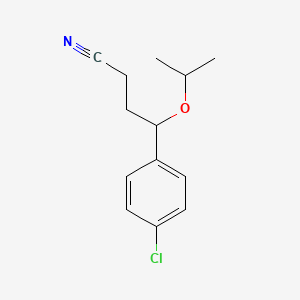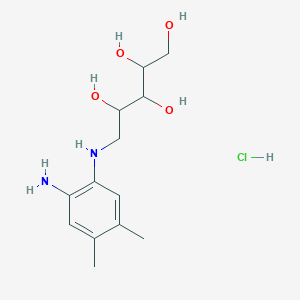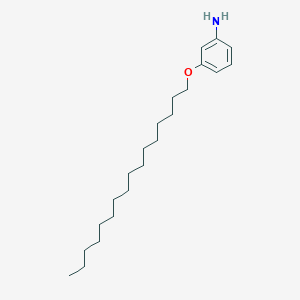
1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate is a chemical compound that belongs to the piperidine class of organic compounds It is characterized by the presence of a benzyl group, a cyano group, and a propylamino group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Attachment of the Propylamino Group: The propylamino group can be introduced through a reductive amination reaction using propylamine and a reducing agent such as sodium borohydride.
Hydration: The final step involves the hydration of the compound to form the hydrate form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or propylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium cyanide in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride
- 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride
Comparison: 1-Benzyl-4-cyano-4-(propylamino)-piperidine hydrate is unique due to the presence of the propylamino group, which can impart different chemical and biological properties compared to similar compounds. For example, the propylamino group may enhance the compound’s solubility, reactivity, or interaction with biological targets, making it distinct from other piperidine derivatives.
Properties
CAS No. |
194874-11-8 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-benzyl-4-(propylamino)piperidine-4-carbonitrile;hydrate |
InChI |
InChI=1S/C16H23N3.H2O/c1-2-10-18-16(14-17)8-11-19(12-9-16)13-15-6-4-3-5-7-15;/h3-7,18H,2,8-13H2,1H3;1H2 |
InChI Key |
PCHXNZVEOXOJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(CCN(CC1)CC2=CC=CC=C2)C#N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11968444.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968461.png)



![(3E)-3-{[(4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11968494.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11968496.png)
![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968500.png)
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968509.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968512.png)

![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11968519.png)
